(2E)-1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Description

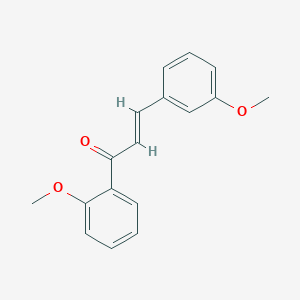

“(2E)-1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone backbone (C6H5-C=O-CH2-C6H5) with methoxy (-OCH3) substituents at the 2-position of the A-ring and the 3-position of the B-ring. The (2E) configuration denotes the trans arrangement of the carbonyl and β-aryl groups, a critical feature for its electronic and steric properties.

The dual methoxy groups in this compound likely enhance its electron-donating capacity and solubility compared to non-substituted analogs, influencing its reactivity and bioactivity .

Properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-14-7-5-6-13(12-14)10-11-16(18)15-8-3-4-9-17(15)20-2/h3-12H,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCDIHFJTOWNEY-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential antioxidant and antibacterial properties.

Medicine: Studied for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and number of methoxy groups significantly impact chalcone properties:

- (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one (): Lacks the 3-methoxy group on the B-ring. This reduction in electron-donating substituents may decrease its polarity and binding affinity compared to the target compound.

- (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (): Features a 4-hydroxyphenyl group instead of 2-methoxyphenyl.

- (2E)-1-(5-Bromothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one (): Replaces the A-ring with a bromothiophene moiety. The bromine atom introduces steric bulk and electronegativity, altering pharmacokinetic properties such as membrane permeability .

Structural and Physicochemical Properties

Crystallographic and Supramolecular Features

Methoxy groups influence crystal packing via weak interactions like C–H···O and π–π stacking. For example, (2E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one () forms supramolecular sheets through hydrogen bonds, whereas the target compound’s methoxy groups may favor less dense packing due to steric hindrance .

Biological Activity

(2E)-1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, particularly in cancer treatment, owing to their ability to modulate various biological pathways.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄O₄

- CAS Number : 75849-05-7

- IUPAC Name : this compound

Chalcones, including this compound, exhibit their biological activities through multiple mechanisms:

- Antioxidant Activity : These compounds can scavenge free radicals, reducing oxidative stress which is implicated in various diseases, including cancer.

- Cell Cycle Regulation : They have been shown to induce cell cycle arrest at specific phases (G0/G1), promoting apoptosis in cancer cells.

- Inhibition of Tumor Invasion : Chalcone derivatives can inhibit the migration and invasion of cancer cells by disrupting signaling pathways involved in these processes.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

-

In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and others. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 12.5 Induction of apoptosis A549 15.0 Cell cycle arrest at G0/G1 phase HeLa 10.0 ROS generation leading to cell death

Anti-inflammatory Effects

Chalcone derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated various chalcone derivatives, including our compound of interest. The results indicated that it significantly inhibited tumor growth in vivo, showcasing its potential as a therapeutic agent against HER2-positive breast cancer.

Study 2: Mechanistic Insights

Another research article explored the molecular mechanisms behind the anticancer effects of chalcones. It was found that this compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.